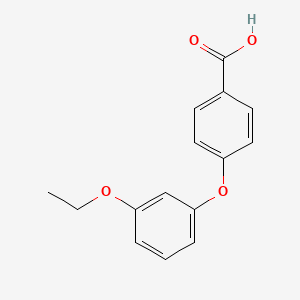

4-(3-Ethoxyphenoxy)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

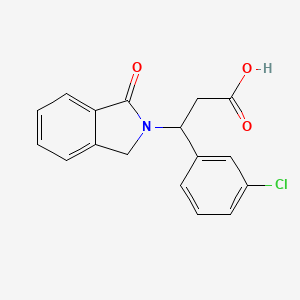

4-(3-Ethoxyphenoxy)benzoic acid is a chemical compound with the CAS Number: 777031-99-9 . It has a molecular weight of 258.27 and its IUPAC name is this compound . It is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of 4-phenoxybenzoic acid, a similar compound, involves adding a proper amount of diphenyl ether and dichloromethane into the same reactor, then adding an anhydrous aluminum trichloride solution into the reactor . This is followed by stirring, adding acetic anhydride, heating the reactor, and continuously stirring . The pH value of the solution is monitored and adjusted by using hydrochloric acid in the preparation process .Molecular Structure Analysis

The InChI code for this compound is 1S/C15H14O4/c1-2-18-13-4-3-5-14 (10-13)19-12-8-6-11 (7-9-12)15 (16)17/h3-10H,2H2,1H3, (H,16,17) . The InChI key is IKYUBEOMRGCAGB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 258.27 .Wissenschaftliche Forschungsanwendungen

Luminescent Properties and Coordination Compounds

Research by Sivakumar et al. (2010) explored the synthesis and crystal structures of lanthanide coordination compounds using derivatives of benzoic acid. This study highlights the impact of substituents on the photophysical properties of these compounds, showing that electron-releasing substituents can enhance luminescence, while electron-withdrawing groups decrease it. This finding is crucial for developing materials with specific luminescent properties for applications in optical devices and sensors (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Catalysis and Chemical Reactions

The work of Hardacre et al. (2004) on the Friedel-Crafts benzoylation of anisole in ionic liquids using zeolites as catalysts demonstrates the potential of using environmentally friendly solvents to increase reaction rates. This study underscores the utility of ionic liquids in catalyzing organic reactions, providing a greener alternative to traditional organic solvents (Hardacre, Katdare, Milroy, Nancarrow, Rooney, & Thompson, 2004).

Antimicrobial Activity

Drăcea et al. (2010) investigated the antimicrobial activity of new thioureides derived from 2-(4-ethyl-phenoxymethyl) benzoic acid. This study reveals the compounds' efficacy against a range of bacteria and fungi, indicating their potential use in developing new antimicrobial agents. Such research is vital for addressing the rising challenge of antibiotic resistance (Drăcea, Babeş, Limban, Delcaru, Chifiriuc, & Israil, 2010).

Green Chemistry and Synthesis

Zhang et al. (2015) described an efficient method for synthesizing 4-methoxybenzophenone using benzoic acid in a green chemistry approach. This highlights the role of catalysts in improving reaction efficiency and selectivity, contributing to more sustainable chemical manufacturing processes (Zhang, Han, Tian, Chen, Wang, Jin, & Bai, 2015).

Safety and Hazards

The safety information for 4-(3-Ethoxyphenoxy)benzoic acid indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements are H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Relevant Papers The relevant papers retrieved discuss the synthesis, characterization, and antibiotic photodegradation properties of new coordination polymers . Another paper discusses the synthesis and pharmacological activity of 3-Phenoxybenzoic acid derivatives .

Wirkmechanismus

Target of Action

It’s known that phenolic compounds, which this molecule is a derivative of, have a wide range of biological activities, including antioxidant and antibacterial properties .

Mode of Action

For instance, they can act as antioxidants, neutralizing harmful free radicals, or as antibacterials, disrupting bacterial cell walls .

Biochemical Pathways

The biosynthesis of phenolic compounds like 4-(3-Ethoxyphenoxy)benzoic acid involves the shikimate and phenylpropanoid pathways . These pathways are responsible for the production of a wide range of secondary metabolites in plants, including phenolic acids

Pharmacokinetics

Benzoic acid, a related compound, is known to conjugate with glycine in the liver and excreted as hippuric acid . This could potentially provide some insight into the pharmacokinetics of this compound.

Result of Action

Phenolic compounds are known to have a variety of effects at the molecular and cellular level, including antioxidant activity and potential anti-tumor and anti-inflammatory effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of phenolic compounds. Factors such as soil composition, temperature, and microbial activity can affect the degradation and effectiveness of these compounds . .

Eigenschaften

IUPAC Name |

4-(3-ethoxyphenoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-2-18-13-4-3-5-14(10-13)19-12-8-6-11(7-9-12)15(16)17/h3-10H,2H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYUBEOMRGCAGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC=C1)OC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2504729.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B2504731.png)

![N-(3,5-dimethylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2504739.png)

![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2504743.png)

![1-(2-Methoxypyridin-4-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-2-one](/img/structure/B2504747.png)